molecular formula C6H7FN2 B057389 4-Ethyl-5-fluoropyrimidine CAS No. 137234-88-9

4-Ethyl-5-fluoropyrimidine

Cat. No.: B057389
CAS No.: 137234-88-9
M. Wt: 126.13 g/mol
InChI Key: AYZDRTRWCASUFO-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoropyrimidine is an organic compound with the chemical formula C6H8FN3. It is a white crystalline solid, stable at room temperature and pressure . This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Mechanism of Action

Target of Action

4-Ethyl-5-fluoropyrimidine is a fluoropyrimidine, a class of drugs that includes 5-fluorouracil (5-FU), which is widely used in cancer treatment . The primary target of fluoropyrimidines is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a valuable target for anticancer drugs .

Mode of Action

The mode of action of this compound is likely similar to that of other fluoropyrimidines. These compounds exert their anticancer effects by inhibiting TS and disrupting DNA synthesis . They are also incorporated into RNA and DNA, inhibiting their normal function . In addition to TS, recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Biochemical Pathways

Fluoropyrimidines affect the biochemical pathway of DNA and RNA synthesis. By inhibiting TS, they prevent the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . They also disrupt RNA function by being incorporated into the RNA molecule .

Pharmacokinetics

For instance, 5-FU has been shown to have erratic absorption and nonlinear pharmacokinetics when administered orally . The prodrugs of 5-FU, such as capecitabine, are designed to improve the bioavailability of 5-FU .

Result of Action

The result of the action of this compound is likely to be cytotoxic, similar to other fluoropyrimidines. These compounds are highly cytotoxic to a variety of cells, including cancer cells . By disrupting DNA and RNA synthesis, they inhibit cell proliferation and induce cell death .

Action Environment

The action of this compound, like other fluoropyrimidines, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as enzymes that can metabolize the compound .

Safety and Hazards

4-Ethyl-5-fluoropyrimidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Ethyl-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an impurity in voriconazole, an antifungal triazole . The interactions of this compound with biomolecules are primarily through its fluorine atom, which can form strong bonds due to its high electronegativity. This property allows it to participate in fluorination reactions and electrophilic substitution reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorine atom can perturb nucleic acid structure and dynamics, leading to cytotoxic effects in certain cells, including cancer cells . This cytotoxicity is due to the compound’s ability to inhibit enzymes involved in nucleic acid synthesis and modification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and inhibiting their activity. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Additionally, this compound can interfere with RNA modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to disruptions in RNA processing and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but can degrade under certain conditions . Long-term exposure to this compound can lead to persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, this compound can induce toxic effects, including damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase, which is responsible for the catabolism of pyrimidines . This interaction affects the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediates that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ensuring that it exerts its effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-5-fluoropyrimidine can be achieved through several synthetic routes. . This process typically involves fluorination reactions and substitution reactions. For instance, reacting 6-ethyl-5-chloro-4-hydroxypyrimidine with potassium fluoride in a reaction solvent for 18-24 hours can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective raw materials and scalable reaction conditions. For example, using a-chloro propionyl ethyl acetate or a-chloro propionyl methyl acetate as starting materials, followed by ring-closing and fluorination steps, can produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated derivatives of the original compound .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-fluoropyrimidine is unique due to its specific chemical structure, which allows for targeted interactions with molecular pathways involved in cancer treatment. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDRTRWCASUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160115
Record name 4-Ethyl-5-fluoropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-88-9
Record name 4-Ethyl-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-88-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-Ethyl-5-fluoropyrimidine
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Record name 4-ETHYL-5-FLUOROPYRIMIDINE
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine (10 g) (see Preparation 7(iii)), sodium acetate (8.83 g), 5% palladium-on-charcoal (50% "wet", 2 g) and methanol (30 ml) was hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours. The resulting slurry was filtered carefully through a cellulose-based filter-aid, the pad was washed with further methanol (5 ml) and the resulting orange filtrate was distilled at 64° C. and atmospheric pressure to provide a colourless distillate. This was partitioned between water (300 ml) and ether (40 ml) and the two phases separated. The organic phase was washed with water (4×50 ml), dried aver MgSO4 and the solvent was removed at room temperature under reduced pressure to provide the title compound as a pale yellow liquid (2.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-ethyl-5-fluoropyrimidine identified as a degradation compound of voriconazole?

A1: Researchers utilized LC-MS-MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technology to analyze the degradation products of voriconazole under alkaline conditions []. This technique allowed for the separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. By comparing the spectral characteristics of the degradation products to those of the parent compound, voriconazole, scientists identified this compound as a major degradation product [].

Q2: Does the research provide information about the potential biological activity or toxicity of this compound?

A2: The research paper primarily focuses on the analytical method development for identifying voriconazole degradation compounds and does not delve into the biological activity, toxicity, or other properties of this compound []. Further research is needed to explore these aspects.

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